3-chloro-5-ethoxypyridine-2-carboxylic acid
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Overview
Description
3-chloro-5-ethoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is also known by its IUPAC name, 3-chloro-5-ethoxypicolinic acid . This compound is a derivative of pyridinecarboxylic acid and is characterized by the presence of a chlorine atom at the 3-position, an ethoxy group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring .
Preparation Methods
The synthesis of 3-chloro-5-ethoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with ethanol in the presence of a suitable catalyst to introduce the ethoxy group at the 5-position . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-5-ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-5-ethoxypyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups . For example, the presence of the carboxylic acid group allows it to form hydrogen bonds with target proteins, influencing their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-chloro-5-ethoxypyridine-2-carboxylic acid can be compared with other similar compounds, such as:
3-chloro-5-methylphenylcarbamate: This compound has a similar structure but with a methyl group instead of an ethoxy group.
3-chloro-5-ethoxypicolinic acid: This is another name for this compound, highlighting its picolinic acid derivative nature.
Pyridinecarboxylic acids: These include other derivatives of pyridinecarboxylic acid, such as picolinic acid, nicotinic acid, and isonicotinic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-5-ethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-5-3-6(9)7(8(11)12)10-4-5/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUFNVFLFOCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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